molecular formula C12H13N3O2S B11998352 4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine CAS No. 35880-91-2

4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine

Cat. No.: B11998352
CAS No.: 35880-91-2
M. Wt: 263.32 g/mol
InChI Key: UCVSVYPOQJMLCD-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is an organic compound with the molecular formula C12H13N3O2S. It is known for its unique structure, which includes both amine and sulfonyl functional groups. This compound is used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, secondary amines, and substituted benzene derivatives .

Scientific Research Applications

4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Diaminophenyl)sulfonylbenzene-1,2-diamine
  • N1-(4-Aminophenyl)benzene-1,4-diamine sulfate

Uniqueness

4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

35880-91-2

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonylbenzene-1,3-diamine

InChI

InChI=1S/C12H13N3O2S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7H,13-15H2

InChI Key

UCVSVYPOQJMLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)N

Origin of Product

United States

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